molecular formula C9H19ClN2O B13931846 N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B13931846
M. Wt: 206.71 g/mol
InChI Key: KFLJOFDBQXLZQR-UHFFFAOYSA-N
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Description

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride is a piperidine-derived compound featuring a carboxamide functional group at the 4-position of the piperidine ring, with additional substituents including a methyl group at the 4-position and an ethyl group attached to the amide nitrogen.

Key structural characteristics include:

  • Piperidine backbone: A six-membered nitrogen-containing ring.
  • Substituents: A 4-methyl group on the piperidine ring and an N-ethyl group on the carboxamide, which may modulate lipophilicity and metabolic stability.

Synthetic routes for similar compounds (e.g., ethyl 4-methylpiperidine-4-carboxylate hydrochloride) involve esterification or amidation of piperidine precursors, followed by hydrochloric acid salt formation .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

N-ethyl-4-methylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-3-11-8(12)9(2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3,(H,11,12);1H

InChI Key

KFLJOFDBQXLZQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1(CCNCC1)C.Cl

Origin of Product

United States

Preparation Methods

This sequence ensures the introduction of the ethyl group at the nitrogen and the carboxamide functionality at the 4-position of the piperidine ring.

Detailed Stepwise Preparation

Step 1: Synthesis of N-Ethylpiperidine-4-carboxylate
  • Piperidine or 4-methylpiperidine is reacted with ethyl chloroformate to form the corresponding N-ethylpiperidine-4-carboxylate ester.
  • Reaction conditions typically involve reflux in an inert solvent with controlled temperature to avoid side reactions.
Step 2: Conversion to N-Ethylpiperidine-4-carboxamide
  • The ester intermediate is subjected to ammonolysis, reacting with ammonia to convert the ester group into a carboxamide.
  • This step is usually conducted under mild heating to promote the substitution without decomposing the compound.
Step 3: Formation of Hydrochloride Salt
  • The free base carboxamide is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
  • This step often involves recrystallization to purify the final product.

Industrial Scale Production

Industrial synthesis employs automated reactors with precise control of temperature, pH, and reaction time to optimize yield and purity. Purification techniques such as recrystallization, solvent extraction, and drying are standardized to meet pharmaceutical-grade specifications.

Comparative Preparation Methods from Literature and Patents

Step Method Description Key Reagents Conditions Yield & Notes
1 Hydrolysis of 4-methyl-2-cyanopiperidine to 4-methylpiperidine-2-carboxylic acid hydrochloride 4-methyl-2-cyanopiperidine, HCl Reflux at 100±5 °C for 5 h Efficient hydrolysis, forms acid hydrochloride salt
2 Esterification to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride Ethanol, thionyl chloride Reflux for 5-6 h Ester formation with good yield, controlled temperature
3 Separation of trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride Methyl tert-butyl ether, ethanol Stirring and filtration Separation of isomers, purification step
4 Conversion to carboxamide via ammonolysis Ammonia (NH3) Mild heating Converts ester to carboxamide, key functional group introduction
5 Formation of hydrochloride salt HCl Acidification and recrystallization Final purification and salt formation for stability

Chemical Reaction Analysis

Reaction Types

  • Esterification: Formation of ethyl esters from carboxylic acid hydrochlorides using thionyl chloride and ethanol.
  • Hydrolysis: Acid-catalyzed hydrolysis of nitrile to carboxylic acid salt.
  • Ammonolysis: Conversion of esters to amides using ammonia.
  • Salt Formation: Acid-base reaction to form hydrochloride salt.

Reaction Conditions

  • Controlled reflux temperatures between 80-110 °C.
  • Use of inert solvents such as ethanol and methyl tert-butyl ether.
  • pH adjustments with sodium bicarbonate or hydrochloric acid.
  • Drying agents like anhydrous sodium sulfate for organic phase purification.

Summary Table of Preparation Methods

Preparation Stage Starting Material Reagents & Catalysts Conditions Product Yield (%) Notes
Hydrolysis 4-methyl-2-cyanopiperidine HCl (6N) Reflux 100±5 °C, 5 h 4-methylpiperidine-2-carboxylic acid hydrochloride High Efficient hydrolysis step
Esterification 4-methylpiperidine-2-carboxylic acid hydrochloride Ethanol, thionyl chloride Reflux, 5-6 h 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride Moderate to high Controlled ester formation
Isomer Separation Ester mixture Methyl tert-butyl ether, ethanol Stirring, filtration trans-4-methyl-2-ethyl piperidinecarboxylate hydrochloride - Purification of isomers
Ammonolysis Ester intermediate Ammonia (NH3) Mild heating N-ethylpiperidine-4-carboxamide - Conversion to amide
Salt Formation Carboxamide HCl Acidification, recrystallization N-ethyl-4-methylpiperidine-4-carboxamide hydrochloride - Final purified product

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The carboxamide in the target compound contrasts with the carboxylate ester in Meperidine and Ethyl 4-methylpiperidine-4-carboxylate, impacting hydrolysis rates and metabolic pathways .
  • Substituents : The phenyl group in Meperidine contributes to opioid receptor binding, absent in the target compound, which may limit opioid activity .

Pharmacological and Metabolic Comparisons

  • Meperidine Hydrochloride: A μ-opioid receptor agonist with rapid onset and short duration. Metabolized to normeperidine, a neurotoxic metabolite, via hepatic N-demethylation .
  • N-Ethyl-4-methylpiperidine-4-carboxamide HCl: Limited metabolic data, but the ethyl group may slow N-dealkylation compared to Meperidine, reducing toxicity risks .
  • Ethyl 4-Methylpiperidine-4-carboxylate HCl : Lacks pharmacological data but serves as a precursor for carboxamide derivatives. Ester hydrolysis in vivo may generate carboxylic acid metabolites .

Analytical and Stability Data

  • RP-HPLC Methods : Validated methods for similar compounds (e.g., amitriptyline HCl) demonstrate retention times influenced by substituents. Carboxamides typically exhibit longer retention than esters due to polarity differences .

  • Stability : Meperidine degrades to 1-methyl-4-phenylpiperidine-4-carboxylic acid under acidic conditions, while carboxamide derivatives like the target compound may show greater hydrolytic stability .

Biological Activity

N-Ethyl-4-methylpiperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which includes an ethyl group and a methyl group at the nitrogen atom, along with a carboxamide functional group. Its molecular formula is C10_{10}H18_{18}ClN1_{1}O1_{1}, with a molecular weight of approximately 201.72 g/mol.

Pharmacological Profile

Research indicates that this compound interacts with various biological targets, influencing neurotransmitter systems and potentially modulating mood and cognition. The compound's structure suggests it may have significant interactions with receptors involved in neurological disorders.

Table 1: Summary of Biological Activities

Activity Description Reference
Interaction with Neurotransmitter ReceptorsModulates activity of serotonin and dopamine receptors
Cardiovascular EffectsPotential benefits in treating thrombotic conditions
Antimicrobial ActivityInhibitory effects on certain bacterial strains
Neuroprotective EffectsSuggested protection against neurodegenerative diseases

The mechanism of action for this compound involves its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at specific neurotransmitter receptors, which can lead to alterations in synaptic transmission and neurochemical balance.

Case Studies

  • Neuroprotective Effects : A study demonstrated that the compound provided significant neuroprotection in mouse models of neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease. The results indicated enhanced cognitive function and reduced neuronal death compared to control groups.
  • Cardiovascular Applications : The compound was evaluated for its effects on thrombus formation in animal models. Results showed a marked reduction in thrombus size, indicating its potential utility in treating cardiovascular diseases.
  • Antimicrobial Studies : In vitro studies revealed that this compound exhibited antimicrobial properties against various bacterial strains, suggesting its potential role in developing new antibiotics.

Synthesis and Development

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. This method ensures high yield and purity suitable for further biological testing.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

  • In Vivo Efficacy : Conducting comprehensive animal studies to assess the therapeutic potential across various disease models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity towards specific biological targets.
  • Clinical Trials : Initiating preliminary clinical trials to evaluate safety and efficacy in humans.

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